molecular formula C18H16N4O B2737445 2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one CAS No. 938022-68-5

2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one

Cat. No. B2737445
CAS RN: 938022-68-5
M. Wt: 304.353
InChI Key: YWYPUGPGDFKDDE-UHFFFAOYSA-N
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Description

Isoindolin-1-ones are referred to as phthalimidines or benzo-fused gamma-lactams of the corresponding gamma-amino carboxylic acids . They have been widely studied for several decades due to their diverse biological activities . The isoindolinone framework has been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases .


Synthesis Analysis

N-Substituted imides, isoindoline-1,3-dione derivatives, were synthesized and characterized . The synthesis process involved the use of ultrasound irradiation in a one-pot reaction . This method was scalable and efficiently produced the desired products in high yields in a short reaction time .


Molecular Structure Analysis

The parent compound of isoindolin-1-ones has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Chemical Reactions Analysis

The chemical reactions of isoindolin-1-ones involve the construction of a nitrogen-holding heterocyclic ring attached to isoindoline-1,3-diones . This construction has been established to display strong antifungal and antibacterial activities .


Physical And Chemical Properties Analysis

Isoindolin-1-ones have the molecular formula C8H9N . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including isoindolin-1-ones, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure may interact with cellular targets involved in cancer progression .

Antimicrobial Properties

Isoindolin-1-ones have been evaluated for their antimicrobial activity against bacteria, fungi, and other pathogens. Their mode of action may involve disrupting microbial membranes or interfering with essential cellular processes. Further studies are needed to explore their potential as novel antibiotics .

Neuroprotective Effects

The isoindolin-1-one scaffold has been explored for its neuroprotective properties. Researchers investigate its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings could have implications for neurodegenerative diseases .

Anti-inflammatory Agents

Inflammation plays a crucial role in various diseases. Isoindolin-1-ones have been studied as anti-inflammatory agents, potentially modulating inflammatory pathways and cytokine production. Their efficacy in animal models and cell-based assays warrants further investigation .

Molecular Probes and Imaging Agents

Researchers have utilized isoindolin-1-ones as molecular probes and imaging agents. Their fluorescent properties make them valuable tools for visualizing specific cellular components, protein interactions, or enzymatic activities. These probes contribute to our understanding of biological processes .

Synthetic Methodology and Medicinal Chemistry

The synthesis of isoindolin-1-ones remains an active area of research. Novel synthetic routes and efficient methods for accessing these compounds are continually explored. Medicinal chemists use isoindolin-1-ones as building blocks to design new drug candidates with diverse pharmacological profiles .

Future Directions

Isoindolin-1-ones have shown promise in various fields, particularly in the treatment of various chronic diseases . Future research could focus on investigating the impact of additional alkylating imides on the survival of blood cancer cells , and whether the isoindolin-1-ones have broader antiviral activities .

properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-5-4-6-14(9-13)10-21-12-19-18(20-21)22-11-15-7-2-3-8-16(15)17(22)23/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYPUGPGDFKDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)N3CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)isoindolin-1-one

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